molecular formula C17H12Cl2N2OS B13041837 N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide

N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide

Cat. No.: B13041837
M. Wt: 363.3 g/mol
InChI Key: LUHDRVQPFRVCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 2,4-dichlorophenyl group at the 4-position and a benzamide moiety linked via a methylene bridge at the 2-position. The presence of electron-withdrawing chlorine atoms and the thiazole ring enhances its metabolic stability and binding affinity to biological targets, such as cytochrome P450 enzymes and ion channels .

Properties

Molecular Formula

C17H12Cl2N2OS

Molecular Weight

363.3 g/mol

IUPAC Name

N-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl]benzamide

InChI

InChI=1S/C17H12Cl2N2OS/c18-12-6-7-13(14(19)8-12)15-10-23-16(21-15)9-20-17(22)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,20,22)

InChI Key

LUHDRVQPFRVCRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminobenzamide under reflux conditions. The reaction is carried out in a suitable solvent such as toluene or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide and analogous compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Structural Variations Biological Activity/Application References
This compound Central thiazole with 2,4-dichlorophenyl and benzamide via methylene bridge Potential antifungal (CYP51 inhibition), ion channel modulation (K2P targets)
VNI ((R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide) Oxadiazole and imidazole substituents; ethyl linker Potent antifungal (CYP51 inhibitor), effective against Trypanosoma cruzi
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide Fluorophenyl benzamide instead of methylene-linked benzamide Undisclosed biological activity; structural analog for SAR studies
N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Sulfamoyl substitution on benzamide Probable enzyme inhibition (sulfonamide moiety targets carbonic anhydrases)
ML335 (N-[(2,4-Dichlorophenyl)methyl]-4-(methanesulfonamido)benzamide) Methanesulfonamido group on benzamide; lacks thiazole core K2P potassium channel activator (TREK-1 modulation)
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide Thiadiazole core instead of thiazole; methylbenzamide substituent Antimicrobial candidate (structural similarity to thiadiazole-based antibiotics)

Structural Analysis

  • Core Heterocycle: The thiazole ring in the target compound distinguishes it from oxadiazole (VNI) or thiadiazole (e.g., ) analogs. Thiazoles are known for their π-π stacking and hydrogen-bonding interactions with biological targets, enhancing binding specificity .
  • Substituent Effects :
    • The 2,4-dichlorophenyl group is conserved across many analogs (e.g., VNI, ), contributing to hydrophobic interactions and enzyme inhibition .
    • The methylene bridge in the target compound improves conformational flexibility compared to rigid linkers like the ethyl group in VNI .
    • Benzamide Modifications : Sulfamoyl () or fluorophenyl () substitutions alter solubility and target selectivity.

Pharmacological and Biochemical Insights

  • Antifungal Activity: Both the target compound and VNI inhibit sterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. However, VNI’s oxadiazole-imidazole hybrid structure confers superior potency against Trypanosoma cruzi compared to thiazole-based analogs .
  • Ion Channel Modulation : ML335’s methanesulfonamido group enables selective activation of TREK-1 channels, whereas the thiazole core in the target compound may favor interactions with other K2P subtypes .
  • Antimicrobial Potential: Thiadiazole derivatives (e.g., ) exhibit broad-spectrum activity, but the thiazole-benzamide scaffold may offer improved pharmacokinetics due to enhanced metabolic stability .

Biological Activity

N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide (CAS No. 910443-05-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H12_{12}Cl2_{2}N2_{2}OS, with a molecular weight of 363.26 g/mol. The compound features a thiazole ring substituted with a dichlorophenyl group, which is believed to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with benzoyl chloride derivatives. This process can be optimized through various synthetic routes to improve yield and purity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing promising results in inhibiting their growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.030 mg/mL

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer potential. In vitro studies indicate that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Cell Line IC50_{50} (µM)
MCF-725.72 ± 3.95
HCT11630.10 ± 4.20

Enzyme Inhibition

This compound has shown inhibitory effects on key enzymes involved in various diseases:

  • Acetylcholinesterase (AChE) : IC50_{50} values range from 0.20 µM to 14.30 µM, indicating potential in treating neurodegenerative disorders like Alzheimer's disease.
Enzyme IC50_{50} (µM)
Acetylcholinesterase0.20 - 14.30

Case Studies

  • In Vivo Studies : A study conducted on tumor-bearing mice revealed that treatment with this compound significantly reduced tumor size compared to control groups.
    • Tumor Volume Reduction : Approximately 50% reduction observed after two weeks of treatment.
  • Combination Therapy : When used in combination with standard chemotherapy agents like doxorubicin, the compound exhibited synergistic effects, enhancing overall therapeutic efficacy while reducing side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.